molecular formula C23H26N4O3S B2797835 N-(2,3-dimethylphenyl)-2-(2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide CAS No. 932963-91-2

N-(2,3-dimethylphenyl)-2-(2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide

Cat. No. B2797835
CAS RN: 932963-91-2
M. Wt: 438.55
InChI Key: SJBWGZTVEISRMD-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-(2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C23H26N4O3S and its molecular weight is 438.55. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Chemistry and Drug Design

The chemical structure of interest is related to heterocyclic derivatives, which are crucial in drug design due to their diverse biological activities. For example, the synthesis and characterization of related compounds have been explored, showing their potential as scaffolds for developing new drugs. The study by Severina et al. (2020) on S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents demonstrates the application of such compounds in medicinal chemistry. These derivatives were synthesized and evaluated for their anticonvulsant properties, indicating a potential pathway for developing new therapeutic agents Severina, Skupa, Voloshchuk, & Georgiyants, 2020.

Crystallography and Molecular Structure

Research into the molecular and crystal structures of related compounds enhances our understanding of their chemical behavior and potential interactions. The work by Subasri et al. (2016) on crystal structures of related acetamide compounds offers insights into their conformation and hydrogen bonding, which are essential for understanding their biological activities and potential as pharmaceutical agents Subasri, Timiri, Barji, Jayaprakash, Vijayan, & Velmurugan, 2016.

Synthetic Chemistry and Methodology

The development of new synthetic methodologies for heterocyclic compounds is vital for advancing drug discovery. Research by Kataev et al. (2021) on the synthesis, structure, and conformational analysis of N-(2,4-dichlorophenyl) derivatives provides a foundation for understanding the synthetic approaches and the conformational behavior of these molecules, contributing to the field of synthetic organic chemistry Kataev, Mesheryakova, Mesheryakova, Tyumkina, Khalilov, Lazarev, & Kuznetsov, 2021.

Antifungal Applications

The antifungal properties of related compounds highlight their potential in addressing fungal infections. Jafar et al. (2017) investigated the antifungal effect of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine derivatives, revealing their efficacy against important types of fungi. Such studies contribute to the search for new antifungal agents, emphasizing the relevance of these compounds in therapeutic applications Jafar, Abdul Mahdi, Hadwan, & AlameriAmeer, 2017.

properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-5-methoxy-4-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3S/c1-14-7-6-8-19(17(14)4)26-22(29)12-27-11-21(30-5)20(28)10-18(27)13-31-23-24-15(2)9-16(3)25-23/h6-11H,12-13H2,1-5H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJBWGZTVEISRMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CN2C=C(C(=O)C=C2CSC3=NC(=CC(=N3)C)C)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethylphenyl)-2-(2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide

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